Dipropyleneglycol methyl ether acetate

Catalog No.
S636334
CAS No.
88917-22-0
M.F
C9H18O4
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropyleneglycol methyl ether acetate

CAS Number

88917-22-0

Product Name

Dipropyleneglycol methyl ether acetate

IUPAC Name

1-(1-methoxypropan-2-yloxy)propan-2-yl acetate

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C9H18O4/c1-7(5-11-4)12-6-8(2)13-9(3)10/h7-8H,5-6H2,1-4H3

InChI Key

LAVARTIQQDZFNT-UHFFFAOYSA-N

SMILES

CC(COC)OCC(C)OC(=O)C

Synonyms

dipropylene glycol monomethyl ether acetate, PPG-2 methyl ether acetate

Canonical SMILES

CC(COC)OCC(C)OC(=O)C

Limited Application

While Dipropyleneglycol methyl ether acetate (DPMA) finds various applications in industry, its use in scientific research is limited. This is primarily due to its function as a solvent and the potential safety concerns associated with its use in laboratory settings.

Focus on Analogue Research

Research on DPMA often focuses on its close structural analogue, Propylene glycol methyl ether acetate (PGMEA). Studies have shown that DPMA readily converts to PGMEA in the body, with similar toxicological profiles []. Therefore, much of the scientific understanding of DPMA's potential effects is derived from research on PGMEA.

Examples of Research Applications:

  • Toxicology studies: Research has investigated the potential effects of PGMEA/DPMA on various organs and systems, including the nervous system, reproductive system, and blood []. These studies provide valuable insights into the potential health risks associated with exposure to DPMA.
  • Environmental fate studies: Research has explored the breakdown and behavior of PGMEA/DPMA in the environment. This information helps assess potential environmental risks associated with the use and disposal of DPMA.

Dipropylene glycol methyl ether acetate is a colorless liquid that belongs to the class of glycol ethers. Its chemical formula is C9H18O4C_9H_{18}O_4, with a molecular weight of approximately 190.23 g/mol. This compound is composed of three isomeric forms and is characterized by its low volatility and mild odor, making it suitable for various applications in industrial and consumer products. It is often used as a solvent and plasticizer, particularly in formulations for personal care products, paints, and coatings .

DPMAC is a flammable liquid and should be handled with caution. Here are some safety points to consider:

  • Flammability: Flash point data is unavailable, but due to its organic nature, DPMAC is likely flammable.
  • Toxicity: DPMAC's specific toxicity is not well-documented, but it is advisable to avoid inhalation and skin contact as a precaution [].
  • Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials [].

Dipropylene glycol methyl ether acetate is an ester, which means it can undergo typical ester reactions. It reacts with acids to produce alcohols and additional acids, releasing heat in the process. This exothermic reaction can be vigorous when strong oxidizing acids are involved. Additionally, when mixed with alkali metals or hydrides, it can generate flammable hydrogen gas . The compound's reactivity profile indicates that it should be handled with care, particularly in environments where strong oxidizers are present.

Dipropylene glycol methyl ether acetate can be synthesized through several methods, typically involving the reaction of dipropylene glycol with acetic anhydride or acetic acid in the presence of an acid catalyst. The reaction proceeds through an esterification process, where hydroxyl groups from the dipropylene glycol react with the carboxylic acid components to form the ester linkage characteristic of dipropylene glycol methyl ether acetate .

Dipropylene glycol methyl ether acetate has a wide range of applications across various industries:

  • Personal Care Products: Used as a solvent and plasticizer in lotions, creams, and perfumes.
  • Coatings and Inks: Acts as a solvent in paint formulations, providing desirable drying properties.
  • Cleaning Products: Utilized in formulations for surface cleaners due to its effective solvency.
  • Adhesives: Employed as a component in adhesives for improved flexibility and performance .

Interaction studies involving dipropylene glycol methyl ether acetate focus on its compatibility with other chemicals and its behavior under various conditions. Research indicates that it can interact with oxidizing agents, leading to potential hazards if not managed properly. Additionally, studies have shown that its presence in formulations can enhance the performance of other solvents and additives by improving solubility and evaporation rates .

Dipropylene glycol methyl ether acetate shares similarities with other compounds in the glycol ether family. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Propylene Glycol Methyl Ether AcetateC5H12O3C_5H_{12}O_3Widely used in coatings; lower molecular weight
Ethylene Glycol Butyl EtherC6H14O3C_6H_{14}O_3Known for high solvency; used in industrial applications
Butyl Glycol EtherC6H14OC_6H_{14}OCommonly used as a solvent; higher volatility

Uniqueness

Dipropylene glycol methyl ether acetate is unique due to its balanced properties of low volatility combined with effective solvency and plasticizing capabilities. This makes it particularly valuable in applications where both performance and safety are critical, such as in personal care formulations where skin compatibility is essential .

XLogP3

0.7

UNII

5455FZE9RB

Wikipedia

Ppg-2 methyl ether acetate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Paint and coating manufacturing
Printing ink manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Wholesale and retail trade
fragrances
Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types